molecular formula C15H14FNO B11872415 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 596791-47-8

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B11872415
CAS No.: 596791-47-8
M. Wt: 243.28 g/mol
InChI Key: LVSYRPGEEICBFX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol ( 596791-47-8) is a fluorinated tetrahydroisoquinoline derivative of significant interest in medicinal chemistry and preclinical research. Tetrahydroisoquinoline scaffolds are recognized for their diverse biological activities and presence in pharmacologically active molecules. This compound is specifically designed for research applications and is Not for human or veterinary use . Its molecular structure, which incorporates a fluorophenyl group, is frequently explored in the development of novel therapeutic agents. Published patent literature indicates that structurally similar tetrahydroisoquinoline compounds are investigated as cancer cell growth inhibitors for a range of neoplasms, including breast, lung, and pancreatic cancers . Furthermore, other analogues within this chemical class are studied for their potential in treating central nervous system (CNS) disorders and their interactions with neurotransmitter systems . The specific structural features of this compound, including the 4-fluorophenyl substitution and the 6-ol functional group, make it a valuable chemical tool for researchers studying structure-activity relationships, optimizing lead compounds, and exploring new mechanisms of action in cellular models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

596791-47-8

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C15H14FNO/c16-12-3-1-10(2-4-12)15-14-6-5-13(18)9-11(14)7-8-17-15/h1-6,9,15,17-18H,7-8H2

InChI Key

LVSYRPGEEICBFX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Overview

The synthesis typically begins with commercially available precursors: 4-fluorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline . These substrates undergo a two-step process involving condensation followed by reduction to yield the target compound.

Condensation Reaction

The first step involves the formation of a Schiff base intermediate. 4-Fluorobenzaldehyde reacts with tetrahydroisoquinoline in the presence of an acid catalyst (e.g., acetic acid or p-toluenesulfonic acid) under reflux conditions. This step typically achieves >80% conversion, though isolation of the intermediate is often omitted due to instability.

Reduction Step

The Schiff base is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in alcoholic solvents (methanol or ethanol). NaBH₄ is preferred for its milder conditions, yielding 65–75% of the product after purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Conventional Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)Source
Condensation4-Fluorobenzaldehyde, THIQ, AcOH, reflux8590
ReductionNaBH₄, MeOH, 0°C, 2h7295
PurificationSilica gel, EtOAc/Hexane (3:7)99

Catalytic Methods in Modern Synthesis

Copper-Catalyzed Coupling

A scalable method employs CuI (10 mol%) and K₃PO₄ in 2-propanol/ethylene glycol at 85–90°C. This one-pot approach avoids isolating intermediates, achieving a 37% yield with >90% purity. The reaction mechanism involves Ullmann-type coupling, facilitated by the chelating effect of ethylene glycol.

Photoredox Catalysis

Recent advances utilize blue LED irradiation with cyanine-based catalysts (e.g., cy746) in DMSO. This method enables C–N bond formation under mild conditions (room temperature, 24–48h), yielding 48–60% of the product. The photoredox pathway minimizes side reactions, enhancing selectivity.

Table 2: Catalytic Methods Comparison

MethodCatalystConditionsYield (%)Source
Copper-catalyzedCuI/K₃PO₄85°C, 24h37
Photoredoxcy746, NIR LEDRT, 48h48

Alternative Synthetic Approaches

Transfer Hydrogenation

A patent-pending method uses formic acid-triethylamine azeotrope for transfer hydrogenation of 3,4-dihydroisoquinoline precursors. This approach achieves enantiomeric excess (ee) >95% after recrystallization with HCl/isopropanol.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial protocols optimize throughput using continuous flow systems . A representative setup involves:

  • Residence time : 30 minutes

  • Temperature : 120°C

  • Catalyst : Heterogeneous acid resins
    This method achieves 90% conversion with 85% isolated yield, significantly reducing waste compared to batch processes.

Crystallization Optimization

Recrystallization from isopropanol-HCl yields the hydrochloride salt, which is converted to the free base via neutralization. This step ensures >99% purity, critical for pharmaceutical applications.

Table 3: Industrial Production Metrics

ParameterBatch ProcessContinuous Flow
Yield (%)7085
Purity (%)9599
Waste Volume (L/kg)5015

Reaction Optimization and Yield Improvement

Solvent Screening

A systematic study compared solvents for the condensation step:

  • Methanol : 72% yield, low byproduct formation

  • Toluene : 68% yield, azeotropic water removal

  • DMSO : 55% yield, side reactions observed
    Methanol is optimal for balancing yield and practicality.

Temperature Control

Reducing the reduction step from 0°C to −20°C suppresses over-reduction, improving yield by 12% .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced tetrahydroisoquinoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies investigating the role of fluorinated compounds in biological systems, particularly in enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and pain perception.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 1-Position

a. 1-(3,5-Diiodo-4-Methoxybenzyl) Derivatives
  • Example: 1-(3,5-Diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives exhibit potent β-adrenoceptor activity, targeting obesity and type 2 diabetes .
  • Key Difference : The bulky diiodo-methoxybenzyl group enhances receptor binding affinity but reduces metabolic stability compared to the smaller 4-fluorophenyl group in 38g .
b. 1-[(3,4-Dimethoxyphenyl)methyl] Derivatives
  • Example: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) acts as a selective orexin 1 receptor antagonist .
  • Key Difference : The 3,4-dimethoxybenzyl group introduces electron-donating substituents, contrasting with the electron-withdrawing fluorine in 38g . This impacts pharmacokinetics and receptor selectivity .

Substituent Variations at the 6-Position

a. Hydroxyl Group (38g)
  • The 6-OH group in 38g facilitates hydrogen bonding, critical for ER interactions .
b. Acetamide, Benzamide, and Carbamate Groups
  • Examples : Compounds 28a–28c and 23b () feature 6-acetamido, 6-benzamido, or 6-carbamate groups.
  • Impact : These substituents increase lipophilicity and metabolic stability but reduce hydrogen-bonding capacity compared to 38g .
c. Trifluoromethylsulfonyl Group
  • Example: 2-[(Trifluoromethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-6-ol (W23) binds ERs with affinity close to estradiol (K$_d$ ~1.97 Å) .
  • Key Difference : The strong electron-withdrawing CF$3$SO$2$- group enhances receptor binding but may introduce toxicity risks absent in 38g .

Pharmacological Targets and Selectivity

Compound Target Receptor Key Activity Reference
38g Estrogen Receptor (ER) Modulation for hormonal therapy
1-(3,5-Diiodo-4-methoxy) β-Adrenoceptor Anti-obesity, anti-diabetic
20 (Orexin antagonist) Orexin 1 Receptor Sleep regulation, addiction
W23 Estrogen Receptor (ERα/ERβ) Estradiol-mimetic activity

Physicochemical Properties

Compound m.p. (°C) Solubility (Predicted) logP
38g 105–107 Moderate (polar OH) ~2.5
28a (6-acetamido) Not reported Low (lipophilic) ~3.8
W23 Not reported Low (CF$3$SO$2$) ~4.1
1-(3,5-Diiodo-4-methoxy) Not reported Very low (bulky I) ~5.2

Biological Activity

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the tetrahydroisoquinoline family, characterized by a tetrahydroisoquinoline core with a fluorophenyl substituent. Its unique structure allows for diverse interactions with biological targets, particularly in the context of neurological disorders and cancer treatment.

  • Molecular Formula: C15H14FNO
  • Molecular Weight: 243.28 g/mol
  • CAS Number: 596791-47-8
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the central nervous system. These interactions can modulate enzyme activities and receptor functions, influencing various signaling pathways related to neurotransmission.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes such as butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases.
  • Receptor Modulation: It potentially interacts with neurotransmitter receptors, affecting mood and cognitive functions.

Biological Activity Studies

Recent studies have highlighted the compound's potential as a selective BChE inhibitor. The following table summarizes key findings from research on its biological activities:

Study Biological Activity IC50 Value Cell Type Notes
Study 1BChE Inhibition2.68 μMSH-SY5Y cellsSignificant selectivity over AChE
Study 2Anti-Aβ aggregation-SH-SY5Y cellsDose-dependent inhibition observed
Study 3Neuroprotection-SH-SY5Y cellsProtects against Aβ-induced toxicity

Case Study 1: Inhibition of Butyrylcholinesterase

In a study focused on developing selective BChE inhibitors, researchers synthesized analogs based on the structure of this compound. The compound displayed an IC50 value of 2.68 μM against BChE, indicating strong inhibitory activity compared to other tested compounds. Molecular docking studies suggested that it binds effectively to both the catalytic active site and the peripheral anionic site of BChE .

Case Study 2: Protection Against Aβ-Induced Toxicity

Another investigation assessed the protective effects of this compound against amyloid beta (Aβ) toxicity in SH-SY5Y neuroblastoma cells. The results demonstrated that treatment with the compound significantly increased cell viability in Aβ-exposed cultures, suggesting potential therapeutic applications in Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol and its derivatives?

  • Methodology : A common approach involves coupling substituted benzyl halides or aldehydes with tetrahydroisoquinoline precursors. For example, reductive amination using sodium borohydride (NaBH₄) or catalytic hydrogenation is employed to introduce substituents at the 1-position. Substituents at the 6-position (e.g., hydroxyl groups) are introduced via nucleophilic aromatic substitution or selective protection/deprotection strategies using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for amidation .
  • Characterization : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS). For derivatives, coupling constants (e.g., J = 8–10 Hz for para-substituted fluorophenyl groups) are critical for stereochemical analysis .

Q. How are purity and stability assessed for this compound in experimental settings?

  • Analytical Methods : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment (>95% purity). Stability studies under varying pH (e.g., simulated gastric fluid) and thermal conditions (25–60°C) are conducted using accelerated degradation protocols. LC-MS monitors degradation products, such as de-fluorinated byproducts or oxidative metabolites .

Advanced Research Questions

Q. What strategies optimize the regioselective functionalization of the tetrahydroisoquinoline scaffold at the 6-position?

  • Approach : Directed ortho-metalation (DoM) with strong bases (e.g., LDA) enables regioselective functionalization. For example, introducing acetamide or sulfonamide groups at the 6-position requires protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers, followed by deprotection under mild acidic conditions .
  • Challenges : Competing reactions at the 7-position may occur; optimizing solvent polarity (e.g., DMF vs. DCM) and temperature (0°C vs. reflux) minimizes side products. Yields vary significantly (12–94%), highlighting the need for iterative optimization .

Q. How do structural modifications at the 1- and 6-positions influence receptor binding affinity?

  • Case Study : Substituting the 1-position with a 4-fluorophenyl group enhances hydrophobic interactions with receptor pockets (e.g., NMDA or estrogen receptors). At the 6-position, hydroxyl groups improve hydrogen-bonding capacity, while bulky substituents (e.g., benzylcarbamoyl) reduce off-target effects. Competitive binding assays (IC₅₀ values) and molecular docking (e.g., Glide SP scoring) validate these trends .
  • Data Contradictions : Some derivatives with electron-withdrawing groups (e.g., -SO₂Me) show unexpectedly low activity, possibly due to steric hindrance. Radioligand displacement assays (³H-labeled ligands) and X-ray crystallography resolve such discrepancies .

Q. What are the best practices for resolving conflicting NMR data in structurally similar analogs?

  • Troubleshooting : Overlapping signals in ¹H NMR (e.g., aromatic protons at δ 6.5–7.5 ppm) are resolved using 2D techniques (COSY, HSQC). For diastereomeric mixtures, NOESY identifies spatial proximity of substituents. For example, axial vs. equatorial orientations of the 4-fluorophenyl group produce distinct NOE correlations .

Methodological Notes

  • Synthesis Optimization : Low-yield reactions (e.g., 12% for 25j in ) benefit from microwave-assisted synthesis or flow chemistry to improve efficiency.
  • Data Reproducibility : Variations in NMR chemical shifts across studies (e.g., δ 6.8 vs. 7.1 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆); always report solvent and temperature conditions .

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